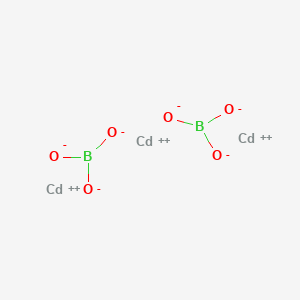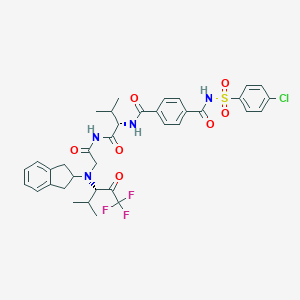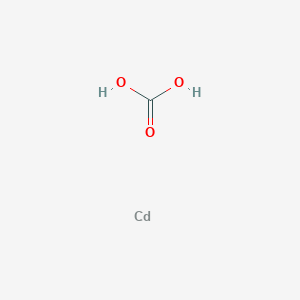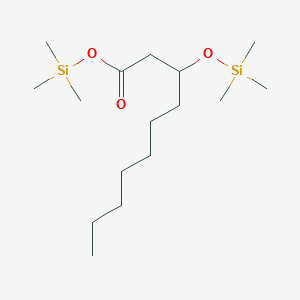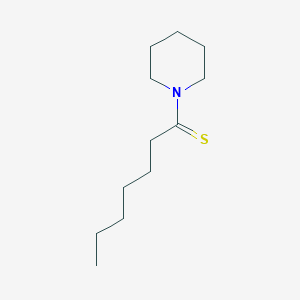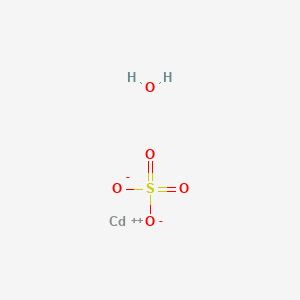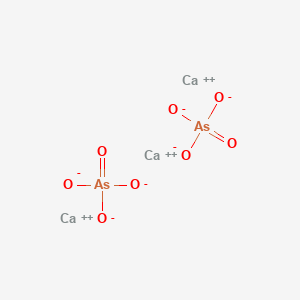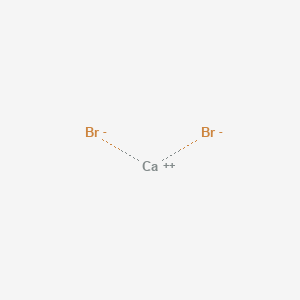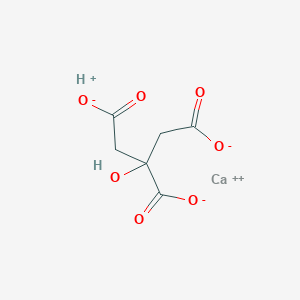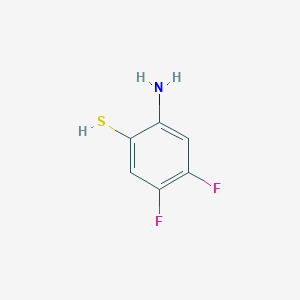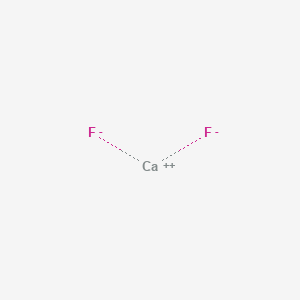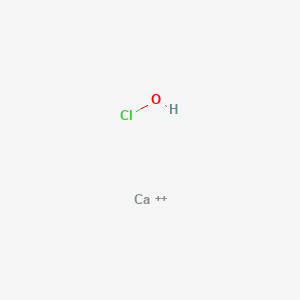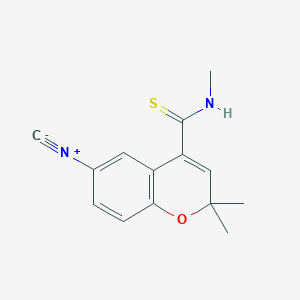
6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide, also known as D609, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the 1980s and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mecanismo De Acción
The exact mechanism of action of 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide is not fully understood, but it is believed to inhibit the activity of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme that plays a key role in cell signaling and membrane remodeling. By inhibiting PC-PLC, 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide is thought to disrupt the normal functioning of cells, leading to the observed biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and prevent the replication of viruses. Additionally, 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide has been shown to modulate the activity of various enzymes and signaling pathways, leading to changes in cell behavior and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide has been extensively studied and its effects on various cell types and signaling pathways are well-characterized. However, one limitation of using 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide is its potential toxicity, particularly at higher concentrations. Researchers must carefully consider the appropriate dosage and exposure time when using 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide in their experiments.
Direcciones Futuras
There are several potential future directions for research on 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide and its effects on various cell types and signaling pathways. Finally, the development of new and more potent inhibitors of PC-PLC may lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide involves several steps, including the reaction of 2-hydroxyacetophenone with ethyl cyanoacetate to form a diethyl acetal, which is then treated with methylamine and thiourea to produce the final product. The yield of 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide is typically around 50%, and the compound can be purified by recrystallization.
Aplicaciones Científicas De Investigación
6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, and has been investigated as a potential treatment for various diseases, including cancer, Alzheimer's disease, and viral infections.
Propiedades
Número CAS |
134122-04-6 |
|---|---|
Nombre del producto |
6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide |
Fórmula molecular |
C14H14N2OS |
Peso molecular |
258.34 g/mol |
Nombre IUPAC |
6-isocyano-N,2,2-trimethylchromene-4-carbothioamide |
InChI |
InChI=1S/C14H14N2OS/c1-14(2)8-11(13(18)16-4)10-7-9(15-3)5-6-12(10)17-14/h5-8H,1-2,4H3,(H,16,18) |
Clave InChI |
IJJQJYBKDNNXRJ-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C2=C(O1)C=CC(=C2)[N+]#[C-])C(=S)NC)C |
SMILES canónico |
CC1(C=C(C2=C(O1)C=CC(=C2)[N+]#[C-])C(=S)NC)C |
Sinónimos |
6-CDBTC 6-cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



